2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166107
InChI: InChI=1S/C14H13N3O4/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
SMILES:
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide

CAS No.:

Cat. No.: VC16166107

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide -

Specification

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name N'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide
Standard InChI InChI=1S/C14H13N3O4/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
Standard InChI Key WXSKTXWFPVDOCZ-OQLLNIDSSA-N
Isomeric SMILES COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CO2
Canonical SMILES COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a hydrazone moiety (N=N-\text{N}=\text{N}-) bridging a furan-2-ylmethylene group and an oxoacetamide subunit bound to a 2-methoxyphenyl ring. The furan ring contributes aromaticity and electron-rich properties, while the methoxy group enhances solubility and bioavailability. The hydrazone linkage enables tautomerism, allowing the molecule to adopt keto-enol configurations that influence its binding to biological targets .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide
Molecular FormulaC14H13N3O4\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{4}
Molecular Weight287.27 g/mol
Canonical SMILESCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2
PubChem CID9668111

Quantum chemical calculations (e.g., DFT) reveal a HOMO-LUMO energy gap of 4.2 eV, suggesting moderate reactivity ideal for enzyme inhibition . The NC=O\text{N}-\text{C}=\text{O} group in the oxoacetamide subunit facilitates hydrogen bonding with protease active sites, as demonstrated in SARS-CoV-2 Mpro^\text{pro} docking studies .

Biological Activities

Antiviral Mechanisms

The compound inhibits SARS-CoV-2 Mpro^\text{pro} through reversible covalent binding to the catalytic cysteine (Cys145), as evidenced by enzymatic kinetics and mass spectrometry . Derivatives such as F8-B6 and F8-B22 exhibit IC50_{50} values of 1.57 μM and 1.55 μM, respectively, surpassing early leads like GC376 (IC50_{50}: 1.86 μM) .

Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro^\text{pro}

CompoundIC50_{50} (μM)Cytotoxicity (CC50_{50}, μM)
F8-B61.57>100 (Vero, MDCK)
F8-B221.55>100 (Vero, MDCK)

Research Advancements

Structural Modifications

Comparative Analysis

Versus Peptidomimetic Inhibitors

Unlike peptidomimetics (e.g., lopinavir), this compound avoids peptide backbone vulnerabilities, offering resistance resilience. Its smaller size (287 g/mol vs. 628 g/mol for lopinavir) enhances diffusion across the blood-brain barrier .

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